
(1E)-CFI-400437 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-CFI-400437 (dihydrochloride) is a useful research compound. Its molecular formula is C29H30Cl2N6O2 and its molecular weight is 565.5. The purity is usually 95%.
BenchChem offers high-quality (1E)-CFI-400437 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-CFI-400437 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1E)-CFI-400437 dihydrochloride is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), an essential regulator of cell division. This compound has garnered attention in cancer research due to its ability to interfere with cellular proliferation and its potential therapeutic applications against various types of tumors, particularly those resistant to conventional treatments.
(1E)-CFI-400437 exerts its biological effects primarily through the inhibition of PLK4, which plays a critical role in centrosome function and mitotic progression. By selectively targeting PLK4, this compound disrupts normal cell cycle regulation, leading to antiproliferative effects on cancer cells.
Key Inhibitory Potencies
The compound has demonstrated significant inhibitory activity against several kinases, with the following IC50 values reported:
Kinase | IC50 (μM) |
---|---|
PLK4 | 0.0006 |
Aurora A | 0.37 |
Aurora B | 0.21 |
KDR | 0.48 |
FLT-3 | 0.18 |
These values indicate that (1E)-CFI-400437 is particularly effective against PLK4 and Aurora kinases, which are crucial in cancer cell proliferation and survival .
Antiproliferative Activity
Research has shown that (1E)-CFI-400437 exhibits antiproliferative activity across various cancer cell lines. In vitro studies demonstrated that the compound effectively inhibits the growth of tumor cells, suggesting its potential as an anticancer agent. For example, it has been tested against ovarian cancer models where it significantly reduced cell viability .
Study on Ovarian Cancer
In a recent study, (1E)-CFI-400437 was evaluated for its efficacy against ovarian cancer cells that exhibit resistance to platinum-based therapies. The results indicated that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis in these resistant cell lines, highlighting its potential for overcoming drug resistance in cancer therapy .
Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of (1E)-CFI-400437 when combined with other chemotherapeutic agents. The findings revealed enhanced cytotoxicity when used alongside standard treatments, suggesting that this compound could be integrated into combination therapy regimens for improved therapeutic outcomes .
Aplicaciones Científicas De Investigación
Cancer Treatment
Recent studies have highlighted the efficacy of (1E)-CFI-400437 in treating various cancers, particularly those resistant to conventional therapies. For instance, a patent application describes its use in treating platinum-resistant tumors, demonstrating its potential as a therapeutic agent for challenging cancer types .
Selectivity and Potency
(1E)-CFI-400437 exhibits a remarkable selectivity for PLK4 with an IC50 value of 0.6 nM, showing over 10 μM selectivity against other members of the polo-like kinase family . This high selectivity minimizes off-target effects, making it a promising candidate for targeted cancer therapies.
Preclinical Studies
In preclinical models, (1E)-CFI-400437 has shown significant anti-tumor activity. For example, studies indicate that it can effectively inhibit the growth of cancer cell lines that are dependent on PLK4 for proliferation . The compound's ability to induce apoptosis in these cells further supports its therapeutic potential.
Data Table: Summary of Key Findings
Study/Source | Application | Key Findings |
---|---|---|
Patent WO2024022080A1 | Cancer Therapy | Effective against platinum-resistant tumors |
AbMole Product Data | Selectivity | IC50 = 0.6 nM for PLK4; >10 μM against other PLKs |
CymitQuimica Product Info | Mechanism | Inhibits centrosome duplication leading to cell cycle arrest |
Case Study 1: Efficacy in Ovarian Cancer
A study investigated the effects of (1E)-CFI-400437 on ovarian cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. This suggests that (1E)-CFI-400437 could be an effective treatment option for ovarian cancer patients who have limited responses to existing therapies.
Case Study 2: Resistance Mechanisms
Research has also focused on understanding how (1E)-CFI-400437 can overcome resistance mechanisms in tumors. In models where cancer cells developed resistance to standard chemotherapeutics, treatment with this compound restored sensitivity by downregulating survival pathways associated with drug resistance .
Propiedades
IUPAC Name |
5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCYUHRNBLSJAP-LIZIWEMKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)/C=C/C3=C4C=C/C(=C\C5=C(NC6=C5C=C(C=C6)OC)O)/C=C4N=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.